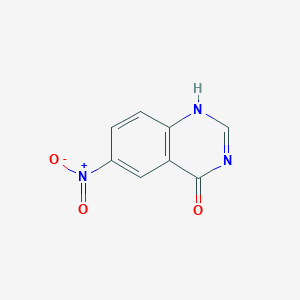

6-nitroquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNCKURXDGQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287586 | |

| Record name | 6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6943-17-5 | |

| Record name | 6943-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Nitroquinazolin-4(3H)-one: A Scaffolding for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinazolin-4(3H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, substituted with a nitro group, provides a unique chemical scaffold for the development of a diverse range of therapeutic agents. This technical guide delves into the core aspects of this compound, encompassing its chemical properties, synthesis, and its burgeoning role as a key intermediate in the synthesis of compounds with significant anticancer, antibacterial, and photodynamic properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are provided to facilitate further research and drug development endeavors.

Chemical Properties and Synthesis

This compound is a yellow solid with the molecular formula C₈H₅N₃O₃ and a molecular weight of 191.14 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6943-17-5 | [1] |

| Molecular Formula | C₈H₅N₃O₃ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Melting Point | 286-287 °C | [1][2] |

| Boiling Point | 407.0±47.0 °C (Predicted) | [1][2] |

| Density | 1.6±0.1 g/cm³ (Predicted) | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1][2] |

| Physical Form | Yellow Solid | [1] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.[1][3]

Experimental Protocol: Synthesis of 6-nitro-3H-quinazolin-4-one [1][3]

-

Reaction Setup: To 200 ml of formamide in a suitable reaction vessel, add 150 g of 2-amino-5-nitrobenzoic acid.

-

Dissolution: Stir the mixture until the 2-amino-5-nitrobenzoic acid is completely dissolved.

-

Heating: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to 100°C. Slowly add 500 ml of ice water while continuing to stir for 1 hour to precipitate the product.

-

Filtration and Washing: Filter the mixture under reduced pressure to collect the solid product. Wash the solid extensively with water to remove any residual reactants and by-products.

-

Drying: Dry the resulting solid at 40°C for 15 hours to yield 4-hydroxy-6-nitroquinazoline (an alternative name for the product).

-

Yield and Confirmation: This protocol typically affords a high yield of the product (around 90%). The structure of the product can be confirmed by ¹H-NMR spectroscopy.[1][3]

Biological Activities and Therapeutic Potential

This compound serves as a crucial intermediate in the preparation of a variety of biologically active molecules, most notably anticancer and antimicrobial agents.[4]

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[5] Derivatives of this compound have been extensively investigated as potent anticancer agents, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5]

Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][5] Numerous 6-nitro-4-substituted quinazoline derivatives have been synthesized and shown to exhibit significant inhibitory activity against these receptors.[1]

A simplified representation of the EGFR signaling pathway is depicted below:

Caption: Simplified EGFR signaling pathway targeted by this compound derivatives.

Similarly, the VEGFR-2 signaling pathway, crucial for tumor angiogenesis, is a key target:

Caption: Key pathways in VEGFR-2 signaling inhibited by this compound derivatives.

The anticancer efficacy of various this compound derivatives has been quantified using IC₅₀ values against a panel of human cancer cell lines. A selection of this data is presented in Table 2.

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected this compound Derivatives

| Compound ID | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| Derivative 6c * | Superior to Gefitinib | - | - | - | [1][3][6] |

| Derivative VIIIa | - | 15.77 | - | - | [1] |

| Gefitinib (Reference) | - | 14.27 | - | - | [1] |

| Compound X | - | - | 0.04 | - | [1] |

| Doxorubicin (Reference) | - | - | 0.006 | - | [1] |

Specific IC₅₀ values for compound 6c were not provided in the search results, but its activity was noted as superior to the reference drug gefitinib.

Photodynamic Therapy

This compound has demonstrated potential as a photosensitizer in photodynamic therapy (PDT), a minimally invasive cancer treatment.[3][7][8] When combined with UVA irradiation, it has been shown to be photodestructive to glioblastoma (U87MG and T98G) and melanoma (A-375) cell lines.[3][7][8] The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the ability to photocleave DNA.[3][7][8]

Experimental Workflow: In Vitro Photodynamic Activity Assay

Caption: General workflow for evaluating the photodynamic effect of this compound.

Antimicrobial Activity

Future Directions

This compound stands as a privileged scaffold in medicinal chemistry with demonstrated potential in oncology and infectious diseases. Future research should focus on:

-

Expansion of Derivative Libraries: Synthesis of a wider array of derivatives to explore the structure-activity relationships (SAR) for improved potency and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with targets such as EGFR and VEGFR-2 to guide rational drug design.

-

Quantitative Antimicrobial Evaluation: Determination of MIC values for this compound and its derivatives against a broad panel of pathogenic bacteria and fungi.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translation of the promising in vitro results into animal models to assess the therapeutic potential and drug-like properties of lead compounds.

-

Optimization for Photodynamic Therapy: Further investigation into the photophysical properties and in vivo efficacy of this compound derivatives as photosensitizers.

The continued exploration of this compound and its derivatives holds significant promise for the discovery and development of next-generation therapeutics.

References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its known biological activities and applications in drug discovery, particularly as a precursor for anticancer agents and enzyme inhibitors.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a quinazoline core substituted with a nitro group at the 6th position. The presence of the lactam functional group allows for tautomerism.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6943-17-5[1] |

| Molecular Formula | C₈H₅N₃O₃[1] |

| Molecular Weight | 191.14 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CNC2=O |

| InChI Key | MOBNCKURXDGQCB-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Physical State | Yellow solid | ChemicalBook |

| Melting Point | 286-287 °C | ChemicalBook |

| Boiling Point (Predicted) | 407.0 ± 47.0 °C | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | ChemicalBook |

| pKa (Predicted) | -1.01 ± 0.20 | ChemicalBook |

| LogP (Predicted) | 0.8313 | ChemScene |

| Topological Polar Surface Area (TPSA) | 88.89 Ų | ChemScene |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.77 | d | 2.7 | Ar-H |

| 8.55 | dd | 6.9 | Ar-H |

| 8.36 | s | Ar-H | |

| 7.84 | d | 9.0 | Ar-H |

Source: ChemicalBook[3]

Infrared (IR) Spectroscopy

Mass Spectrometry

Mass spectrometry data for derivatives of this compound confirm their molecular weights. For instance, (E)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethan-1-one shows a molecular ion peak at m/z 309.1 [M+1]⁺[4]. This suggests that the parent compound, this compound, would have an expected molecular ion peak corresponding to its molecular weight of 191.14.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: From 2-Amino-5-nitrobenzoic Acid

This method involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.

-

To 200 ml of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.

-

Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to 100°C.

-

Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour.

-

Filter the resulting precipitate under reduced pressure and collect the solid product.

-

Wash the solid with a copious amount of water to remove any residual reactants and by-products.

-

Dry the final product at 40°C for 15 hours to yield this compound (reported yield: 140 g, 90%).[3]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 6943-17-5 [sigmaaldrich.cn]

- 3. This compound | 6943-17-5 [chemicalbook.com]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-nitroquinazolin-4(3H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to ensure accurate and reproducible results.

Core Spectroscopic Data

The structural elucidation of this compound relies on the combined interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.77 | d | 1H | H-5 |

| 8.55 | dd | 1H | H-7 |

| 8.36 | s | 1H | H-2 |

| 7.84 | d | 1H | H-8 |

Solvent: DMSO-d₆, Instrument: 300 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~151 | C-8a |

| ~150 | C-2 |

| ~144 | C-6 |

| ~131 | C-8 |

| ~126 | C-4a |

| ~124 | C-5 |

| ~120 | C-7 |

Note: These chemical shifts are predicted based on the analysis of closely related derivatives, such as 6-nitro-7-tosylquinazolin-4(3H)-one.[2] Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad | N-H Stretch |

| ~1685 | Strong | C=O Stretch (Amide) |

| ~1610 | Medium | C=N Stretch |

| ~1530, ~1350 | Strong | NO₂ Asymmetric & Symmetric Stretch |

Note: The presented data is based on characteristic vibrational modes observed in quinazolinone derivatives.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of this compound is 191.14 g/mol .[4] The fragmentation pattern would likely involve the loss of NO₂ (46 amu) and CO (28 amu).

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight of the compound (m/z 191).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one (C8H5N3O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its quinazolinone core is a recognized pharmacophore, and the presence of a nitro group at the 6-position provides a strategic point for chemical modification, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential in anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical and Physical Properties

This compound is a yellow solid with the chemical formula C8H5N3O3.[1] It is characterized by a quinazolinone heterocyclic system with a nitro group substituted at the 6-position.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 6943-17-5 | [1] |

| Molecular Formula | C8H5N3O3 | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 286-287 °C | [1] |

| Boiling Point (Predicted) | 407.0 ± 47.0 °C | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves the cyclocondensation of 2-amino-5-nitrobenzoic acid with formamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-nitrobenzoic acid

-

Formamide

-

Ice water

Procedure:

-

To 200 mL of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.

-

Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to 100°C.

-

Slowly add 500 mL of ice water to the mixture and continue stirring for 1 hour.

-

Filter the resulting precipitate under reduced pressure.

-

Wash the collected solid thoroughly with water to remove any residual reactants and by-products.

-

Dry the final product at 40°C for 15 hours to yield this compound.

This protocol typically affords a high yield of the desired product.

Biological Activities and Therapeutic Potential

This compound is a versatile precursor for the synthesis of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[1] Furthermore, the parent compound itself exhibits intrinsic biological activities.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. While specific IC50 values for the parent this compound are not extensively reported in the public domain, numerous derivatives have demonstrated potent anticancer activity.

Mechanism of Action: EGFR Inhibition Many 4-anilinoquinazoline derivatives, synthesized from this compound, act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

Quantitative Data for Derivatives:

| Compound Type | Target Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazoline derivatives | Various cancer cell lines | Varies (nanomolar to micromolar range) | |

| Thiazole-containing derivatives | MCF-7 (Breast), HT-29 (Colon), PC-3 (Prostate) | Varies | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivative, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Photodynamic Therapy (PDT) Potential

Recent studies have revealed that this compound exhibits photodynamic properties, making it a potential photosensitizer for PDT. When activated by light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.

One study demonstrated that this compound in combination with UVA irradiation is photodestructive to human melanoma (A-375) and glioblastoma (U87MG and T98G) cell lines.[3][4] This suggests a promising application in the treatment of localized tumors.

Experimental Protocol: In Vitro Photodynamic Therapy Assay

This protocol provides a general framework for evaluating the photodynamic efficacy of this compound.

Materials:

-

Cancer cell lines (e.g., A-375, U87MG)

-

Complete culture medium

-

This compound dissolved in a suitable solvent

-

A light source capable of emitting UVA radiation (e.g., a UVA lamp)

-

Cell viability assay kit (e.g., MTT or Annexin V/PI)

-

96-well plates or other suitable culture vessels

Procedure:

-

Seed cancer cells in appropriate culture vessels and allow them to adhere.

-

Incubate the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours) in the dark.

-

Wash the cells to remove the excess compound.

-

Expose the cells to a specific dose of UVA light. A control group should be kept in the dark.

-

After irradiation, incubate the cells for a further 24-48 hours.

-

Assess cell viability using a standard assay to determine the phototoxic effect.

-

The IC50 value under irradiation can then be calculated.

Antimicrobial Activity

This compound has demonstrated notable antibacterial activity against a range of bacterial strains.

Experimental Protocol: Agar Disk Diffusion Assay

This is a standard method to screen for antibacterial activity.

Materials:

-

Bacterial strains (e.g., B. subtilis, S. aureus, E. coli)

-

Nutrient agar plates

-

Sterile paper discs

-

This compound solution of known concentration

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate to create a lawn.

-

Impregnate sterile paper discs with a known concentration of the this compound solution.

-

Place the discs on the surface of the inoculated agar plate. Also, place the positive and negative control discs.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antibacterial activity.

Future Perspectives

This compound is a molecule of significant interest for medicinal chemistry and drug development. The available data strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the quinazolinone scaffold for enhanced biological activity and reduced toxicity.

-

Elucidation of specific molecular targets: Beyond EGFR, identifying other potential protein targets could open new therapeutic avenues.

-

In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results into preclinical and potentially clinical applications.

-

Optimization of PDT parameters: Further investigation into the optimal wavelength, light dose, and drug concentration for the photodynamic applications of this compound.

Conclusion

This compound is a valuable chemical entity with a well-defined synthesis and a broad spectrum of biological activities, both as a parent compound and as a precursor for a multitude of derivatives. Its demonstrated potential in anticancer and antimicrobial applications, particularly as a scaffold for EGFR inhibitors and as a photosensitizer, warrants further in-depth investigation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.

References

- 1. Photodynamic Therapy with Tumor Cell Discrimination through RNA-Targeting Ability of Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Nitro Group's Crucial Role in Quinazolinone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of a nitro group onto this privileged structure profoundly influences its electronic properties, chemical reactivity, and ultimately, its pharmacological profile. This technical guide delves into the multifaceted role of the nitro group in quinazolinone chemistry, offering insights into its impact on reactivity, summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant biological and experimental pathways.

The Electron-Withdrawing Nature of the Nitro Group and its Implications

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This inherent electronic pull has several critical consequences for the quinazolinone ring system:

-

Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNA r). This heightened reactivity is particularly pronounced at positions ortho and para to the nitro group, facilitating the introduction of various nucleophiles and enabling the synthesis of diverse quinazolinone analogs.

-

Modulation of Physicochemical Properties: The presence of a nitro group increases the polarity and acidity of the quinazolinone molecule. This can influence its solubility, membrane permeability, and interactions with biological targets.

-

A Versatile Synthetic Handle: The nitro group is a valuable synthetic intermediate. Its facile reduction to an amino group provides a key functional group for further derivatization, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[1]

Quantitative Data Summary

The introduction of a nitro group has been shown to be a critical determinant of the biological activity of quinazolinone derivatives across various therapeutic areas. The following tables summarize key quantitative data from studies on anticancer and antibacterial nitro-substituted quinazolinones.

Table 1: Anticancer Activity of 6-Nitro-4-Substituted Quinazolines against EGFR Kinase

| Compound ID | 4-Position Substituent | EGFR IC₅₀ (µM) |

| 6a | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | 0.0319 |

| 6c | (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Not specified in abstract |

| V | 4-Anilino | 0.081 (against BT474) |

| VI | Chalcone derivative | 0.39 (against MDCK II BCRP) |

| VIIa | Benzylidene derivative | 0.0469 |

| VIIb | Benzylidene derivative | 0.0534 |

Data extracted from a study on 6-nitro-4-substituted quinazolines as EGFR inhibitors.[2][3]

Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives against S. aureus

| Compound ID | Ring 1 Substituent | Ring 2 Substituent | Ring 3 Substituent | MIC (µg/mL) |

| 1 | 4-Nitrophenyl | Phenyl | Unsubstituted | ≤ 8 |

| 15 | 4-Cyanophenyl | Phenyl | Unsubstituted | 0.03 |

| 27 | 4-Nitrophenyl | 3-Hydroxyphenyl | 6-Fluoro | ≤ 0.5 |

| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 |

| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | 0.5 |

Data from a structure-activity relationship study of 4(3H)-quinazolinone antibacterials.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature.

Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the nitration of quinazolin-4(3H)-one.

Materials:

-

Quinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.

-

Prepare a nitrating mixture by cautiously adding 21 ml of fuming nitric acid to 18 ml of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the quinazolinone solution under vigorous stirring, maintaining the temperature below 303 K.

-

Stir the reaction mixture for an additional hour at a temperature not exceeding 303 K, and then for another hour at room temperature.

-

Add 45 ml of fuming nitric acid dropwise to the reaction mixture over 1 hour at room temperature.

-

Allow the reaction mixture to stand at room temperature for 10 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Reduction of this compound to 6-Aminoquinazolin-4(3H)-one

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Ammonia solution

Procedure:

-

In a suitable flask, cool a mixture of this compound (16 mmol) and tin(II) chloride dihydrate in an ice bath.

-

Slowly add concentrated HCl to the mixture.

-

Add a suspension of the nitroquinazolinone in ethanol and more HCl portionwise with stirring.

-

The reaction is carried out for 10-15 minutes at ~273 K, 30 minutes at room temperature, and 2 hours in a water bath at ~363 K.[5]

-

After the reaction is complete, allow the mixture to cool and leave it overnight at room temperature.

-

Dilute the reaction mixture with water and make it strongly alkaline (pH 10-11) with 10% sodium hydroxide solution.

-

Neutralize the solution with acid and then make it alkaline again with ammonia to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-aminoquinazolin-4(3H)-one.[5]

In Vitro Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This protocol outlines a method to determine the inhibitory activity of compounds against EGFR kinase.

Materials:

-

Recombinant EGFR kinase

-

ATP

-

Peptide substrate (e.g., Y12-Sox)

-

Kinase assay buffer

-

Test compounds

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the diluted test compounds or vehicle control.

-

Add a master mix containing the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7]

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds

-

Bacterial strains (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well microtiter plates.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

EGFR Signaling Pathway and Inhibition by Nitro-Quinazolinones

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[8] Dysregulation of this pathway is a hallmark of many cancers. Nitro-substituted quinazolinones have emerged as potent inhibitors of EGFR tyrosine kinase activity.

References

- 1. novamedline.com [novamedline.com]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

The Quinazolinone Core: Structure and Classification

An In-depth Technical Guide to the Quinazolinone Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The quinazolinone scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to interact with a multitude of biological targets have led to its integration into numerous therapeutic agents.[4][5][6] Quinazolinone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][7] Notably, this scaffold is central to several FDA-approved anticancer drugs, primarily acting as kinase inhibitors.[2][8] This guide provides a comprehensive overview of the quinazolinone core, covering its synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, with a strong focus on oncology. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a vital resource for professionals in drug discovery and development.

The fundamental structure of quinazolinone consists of a quinazoline ring bearing a ketone group.[1] This bicyclic system features a pyrimidine ring fused to a benzene ring.[1] Based on the position of the carbonyl group, they are primarily categorized as:

-

4(3H)-Quinazolinones : The most common and extensively studied isomer in drug development.[1]

-

2(1H)-Quinazolinones

-

2,4(1H,3H)-Quinazolinediones [7]

The properties and biological activity of these derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings, particularly at the C2, N3, C6, and C7 positions.[1][7] This structural flexibility allows for extensive modification to optimize pharmacological activity and pharmacokinetic profiles.[1][2]

Synthetic Strategies

The synthesis of the quinazolinone scaffold has been achieved through various methods, from classic reactions to modern, more efficient protocols. Common strategies often begin with anthranilic acid or its derivatives.[2][9]

A prevalent method is the acylation of anthranilic acid, followed by cyclization.[9] Microwave-assisted synthesis and multicomponent reactions (MCRs) have gained traction for their high yields, reduced reaction times, and eco-friendly nature.[10][11][12]

Below is a generalized workflow for a common synthesis route for 4(3H)-quinazolinones.

Mechanisms of Action in Oncology

Quinazolinone derivatives have emerged as powerful anticancer agents, acting through diverse mechanisms to halt cancer cell progression.[8] The most prominent mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death.[7][13][14]

Protein Kinase Inhibition

Many quinazolinone-based drugs function as small-molecule kinase inhibitors, targeting the ATP-binding site of enzymes that are often overexpressed or hyperactivated in cancer cells.[13]

-

EGFR and VEGFR Inhibition : The quinazoline core is a key pharmacophore for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][13] FDA-approved drugs such as Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that target EGFR.[2][13] By blocking these receptors, they disrupt downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival.[7][15]

-

Other Kinase Targets : Beyond EGFR/VEGFR, quinazolinone derivatives have been developed to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and PI3K, a central node in cell survival pathways.[1][7][16][17] For instance, some derivatives cause cell cycle arrest by inhibiting CDK2 or Cdk4.[7][16]

Tubulin Polymerization Inhibition

A distinct class of quinazolinone compounds exerts its anticancer effect by interfering with microtubule formation.[7] They bind to tubulin (often at the colchicine binding site), preventing its polymerization into functional microtubules.[7][18] This disruption leads to mitotic arrest, blocking cells in the G2/M phase and subsequently triggering apoptosis.[7]

Induction of Apoptosis

Regardless of the primary target, a common downstream effect of many quinazolinone agents is the induction of apoptosis (programmed cell death). This can be triggered through two main pathways:

-

Intrinsic Pathway : Activated by cellular stress, this pathway involves the release of cytochrome c from mitochondria, leading to the activation of caspases that execute cell death.[1]

-

Extrinsic Pathway : Initiated by external signals through death receptors like Fas, which activates a separate caspase cascade.[1]

Most reported quinazolinone derivatives induce apoptosis via the intrinsic pathway.[1]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of quinazolinone derivatives. The modular nature of the scaffold allows for systematic modifications.[1]

-

Position 2 : Substitution at this position with aryl or heteroaryl groups can significantly enhance activity. For microtubule inhibitors, aryl rings with halogens or methoxy groups improve binding.[7]

-

Position 3 : The N3 position is a key point for introducing diverse side chains to modulate activity and solubility.

-

Positions 6 and 7 : Modifications on the benzene ring, particularly at the 6 and 7 positions, are critical for kinase inhibitors. Electron-donating groups like dimethoxy are often found in potent EGFR inhibitors.[15] Introducing polar groups can also increase water solubility and bioavailability.[7]

-

Fusion of other rings : Fusing other heterocyclic rings to the quinazolinone core can expand pharmacological applications and generate novel compound libraries.[1][2]

Therapeutic Applications and Quantitative Data

While most prominent in oncology, the quinazolinone scaffold has been explored for a wide range of therapeutic uses.[5][7]

Anticancer Activity

Quinazolinone derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines. Several compounds are either approved for clinical use or are in clinical trials.[8][19][20]

Table 1: Selected Quinazolinone Derivatives and their Anticancer Activity

| Compound ID/Name | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| Gefitinib | EGFR Inhibitor | Various | nM range | [2] |

| Erlotinib | EGFR Inhibitor | Various | nM range | [2] |

| Lapatinib | Dual EGFR/HER2 Inhibitor | MCF-7, A2780 | 5.9 µM, 12.11 µM | [17] |

| Compound 106 | Cdk4 / Tubulin Inhibitor | - | 0.47 µM (Cdk4), 0.6 µM (Tubulin) | [7] |

| Compound 7j | Tubulin Polymerization Inhibitor | DU-145 (Prostate) | 50 nM | [18] |

| Compound 16 | VEGFR-2 Inhibitor | - | 0.29 µM | [21] |

| Compound 22a | VEGFR-2 Inhibitor | HepG2 (Liver) | 60.00 nM | [21] |

| Compound 5c | CDK2 Inhibitor | MDA-MB-435 (Melanoma) | 94.53% Growth Inhibition | [16] |

| SRI-31230 | Wnt/β-catenin Signaling Inhibitor | HCT-116 (Colorectal) | 4.9 µM |[22] |

Other Therapeutic Areas

-

Antimicrobial Activity : Certain derivatives show significant activity against various strains of bacteria and fungi.[9][23]

-

Anti-inflammatory Activity : The scaffold can form hydrogen bonds with cyclooxygenase-2 (COX-2), inhibiting its activity.[1][24]

-

Anticonvulsant Activity : Methaqualone was a landmark anticonvulsant drug possessing the quinazolinone nucleus.[25]

Table 2: Other Biological Activities of Quinazolinone Derivatives

| Activity | Target/Mechanism | Compound Example | Quantitative Data | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Compound 5 | 54 mg/kg (ED₅₀) | [24] |

| Tyrosinase Inhibition | Tyrosinase (competitive) | Compound 9r | 17.02 µM (IC₅₀), 14.87 µM (Ki) | [26] |

| Antibacterial | - | Fused quinazolinones | Good activity vs. Gram-negative bacteria |[9] |

Key Experimental Protocols

General Protocol for Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

This protocol is a generalized representation based on common synthetic methodologies.[9]

-

Step 1: Acylation of Anthranilic Acid : Anthranilic acid is dissolved in a suitable solvent (e.g., pyridine or dioxane). An appropriate acyl chloride (e.g., chloroacetyl chloride) is added dropwise, often at reduced temperature (0-5 °C). The mixture is stirred for several hours at room temperature.

-

Step 2: Formation of Benzoxazinone : The product from Step 1 is treated with a dehydrating agent, such as acetic anhydride, and refluxed for 1-2 hours to yield the corresponding 1,3-benzoxazin-4-one intermediate.

-

Step 3: Synthesis of Quinazolinone : The benzoxazinone intermediate is dissolved in a solvent like ethanol or acetic acid. An excess of a primary amine (or hydrazine hydrate) is added, and the mixture is refluxed for 2-4 hours.

-

Step 4: Isolation and Purification : Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Step 5: Characterization : The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. [PDF] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijpba.info [ijpba.info]

- 20. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 21. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ujpronline.com [ujpronline.com]

- 24. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. japer.in [japer.in]

- 26. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on quinazolin-4(3H)-one derivatives

An In-depth Technical Guide to Quinazolin-4(3H)-one Derivatives: Synthesis, Pharmacological Activities, and Structure-Activity Relationships

Abstract

The quinazolin-4(3H)-one scaffold is a bicyclic heterocyclic system comprising a fused benzene and pyrimidine ring.[1] It is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2][3] This versatility has led to its incorporation into numerous natural products, synthetic pharmaceuticals, and agrochemicals.[2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant effects.[2][4][5] Notably, several quinazolinone-based drugs, such as the tyrosine kinase inhibitors Gefitinib and Erlotinib, are established in clinical practice for cancer therapy.[6][7] This technical guide provides a comprehensive review for researchers and drug development professionals on the quinazolin-4(3H)-one core. It delves into prevalent synthetic methodologies, explores the extensive range of biological activities with a focus on anticancer and antibacterial applications, elucidates key structure-activity relationships (SAR), and discusses underlying mechanisms of action. The guide aims to serve as an authoritative resource, bridging foundational chemistry with advanced therapeutic applications to inspire the development of next-generation quinazolin-4(3H)-one-based agents.

Introduction: The Quinazolin-4(3H)-one Privileged Scaffold

The quinazolin-4(3H)-one nucleus is a cornerstone in heterocyclic chemistry and drug discovery. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors provide an ideal framework for molecular recognition, enabling it to bind to various enzymatic and receptor targets. The first compound in this class was synthesized from anthranilic acid and cyanogen in 1869.[8] However, intensive research was catalyzed in the 1950s following the isolation and structural elucidation of febrifugine, a natural alkaloid with potent antimalarial activity containing the quinazolinone core.[3]

Since then, the scaffold has been identified in over 100 naturally occurring alkaloids and has become a focal point for synthetic chemists.[3][8] The properties and biological activities of its derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1] Structure-activity relationship (SAR) studies consistently highlight the significance of substitutions at the C2, N3, C6, and C7 positions for modulating pharmacological potency and selectivity.[1][9][10] This guide will systematically explore the synthesis of this versatile scaffold, its wide-ranging biological applications, and the critical structural features that govern its activity.

Synthetic Methodologies: Constructing the Core

The construction of the quinazolin-4(3H)-one ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern, highly efficient catalytic methods. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and the need for operational simplicity and yield.

Foundational Synthetic Routes

Several classical methods remain relevant for their reliability and access to specific derivatives.

-

From Anthranilic Acid and its Derivatives: This is one of the most fundamental approaches. Anthranilic acid can be condensed with various reagents. For example, reaction with benzoyl chloride in the presence of pyridine yields a 2-phenylbenzoxazin-4-one intermediate, which upon treatment with an amine or hydrazine hydrate, cyclizes to the corresponding 2,3-disubstituted quinazolin-4(3H)-one.[8]

-

From Isatoic Anhydride: Isatoic anhydride serves as a versatile and stable precursor that reacts with a wide range of amines and other nucleophiles to form quinazolinone derivatives, making it a popular choice in library synthesis.[3][4]

-

From 2-Aminobenzamide: The condensation of 2-aminobenzamide with orthoesters or aldehydes is a direct and efficient method for producing 2-substituted quinazolin-4(3H)-ones.[3] Notably, some variations of this reaction can proceed without a catalyst or organic solvent, aligning with green chemistry principles.[8]

Modern and Efficient Approaches

Recent advancements have focused on improving reaction efficiency, scope, and environmental sustainability.

-

Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often improving yields and reducing side-product formation. One-pot, two-step sequences combining anthranilic acids, carboxylic acids, and amines under microwave conditions provide rapid access to diverse 2,3-disubstituted quinazolinones.[1][8]

-

Metal-Catalyzed Reactions: Transition metals, particularly copper, have been used to catalyze the synthesis of complex quinazolinones. For instance, Cu(OAc)₂·H₂O can catalyze the reaction between substituted isatins and 2-bromopyridine derivatives, involving C-N and C-C bond cleavage and formation to yield polycyclic quinazolinones.[1]

-

Sustainable Protocols: A growing emphasis on green chemistry has led to the development of novel synthetic strategies. One such approach utilizes dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant to synthesize the quinazolin-4(3H)-one scaffold from 2-aminobenzamide.[11] This method avoids harsh reagents and minimizes waste.

Representative Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a one-pot, microwave-promoted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid. This method is chosen for its efficiency and broad applicability.[8]

Objective: To synthesize 2,3-disubstituted-4(3H)-quinazolinone.

Materials:

-

Anthranilic acid (1.0 mmol)

-

Appropriate carboxylic acid (1.1 mmol)

-

Appropriate primary amine (1.2 mmol)

-

Pyridine (catalytic amount)

-

Triphenyl phosphite (as a condensing agent)

-

Microwave reactor vials

Procedure:

-

Reactant Combination: In a 10 mL microwave reactor vial, combine anthranilic acid (1.0 mmol), the selected carboxylic acid (1.1 mmol), the primary amine (1.2 mmol), and a catalytic amount of pyridine.

-

Addition of Condensing Agent: Add triphenyl phosphite to the mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power (e.g., 100-150 W) and temperature (e.g., 120-140 °C) for a predetermined time (typically 10-30 minutes). Causality Note: Microwave energy efficiently overcomes the activation energy for the condensation and cyclization steps, dramatically reducing reaction time compared to conventional heating.

-

Work-up: After cooling, the reaction mixture is typically poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.

-

Characterization: The final product structure is confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Self-Validation: The spectral data must be consistent with the proposed structure, confirming the successful synthesis and purity of the compound.

Pharmacological Activities and Therapeutic Potential

The quinazolin-4(3H)-one scaffold is a cornerstone of numerous pharmacologically active agents, with applications spanning multiple therapeutic areas.

Anticancer Activity

This is the most extensively studied application, with several derivatives progressing to clinical use. Quinazolinones exert their anticancer effects through multiple mechanisms.

-

Tyrosine Kinase Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] By competing with ATP at the kinase domain's binding site, these compounds block the autophosphorylation and downstream signaling of EGFR, which is often overexpressed in various cancers.[7] This inhibition disrupts pathways like PI3K/Akt and MAPK, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1] Marketed drugs like Gefitinib and Erlotinib are prime examples of this mechanism.[6][7] Some derivatives also show potent activity against other kinases like HER2 and VEGFR-2.[6][10]

-

Tubulin Polymerization Inhibition: Certain 2-substituted quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition.[7][12] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a critical process for controlling tumor growth.[12]

Antibacterial Activity

Quinazolin-4(3H)-one derivatives have emerged as a promising class of antibacterials, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9][13]

-

Mechanism of Action: The antibacterial activity of some derivatives has been attributed to the inhibition of penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in S. aureus.[13] The discovery of this class was facilitated by in silico screening of compound libraries against the PBP2a active site.[13]

-

Spectrum of Activity: While potent against Staphylococcal species (including vancomycin- and linezolid-resistant strains), many derivatives show poor activity against Gram-negative organisms and Enterococcus faecalis.[13][14]

Other Notable Activities

The structural versatility of the quinazolinone core has led to the discovery of numerous other biological effects:

-

Anti-inflammatory: Derivatives have been shown to significantly reduce levels of prostaglandin E2 (PGE2) and inhibit cyclooxygenase (COX) enzymes, demonstrating potent anti-inflammatory effects.[4][15]

-

Anticonvulsant: Certain 2,3-disubstituted quinazolinones have displayed significant anticonvulsant activity in various animal models.[5][8]

-

Antiviral & Antifungal: Various derivatives have been synthesized and tested, showing promising activity against viruses like HIV and fungal strains such as Candida albicans.[4]

-

Antioxidant: Some quinazolinones have been found to be potent inhibitors of enzymes like aldehyde oxidase, showcasing their antioxidant potential.[4]

Summary of Biological Activities

| Derivative Class | Substitution Pattern Example | Biological Activity | Target/Mechanism | Reported Potency (Example) |

| Anticancer | 4-Anilino-6,7-dimethoxyquinazoline | Anticancer (NSCLC) | EGFR Tyrosine Kinase | Gefitinib (Iressa®) |

| Anticancer | 2-(aryl)-quinazolin-4(3H)-one | Anticancer (Breast, Ovarian) | Multiple (CDK2, HER2, EGFR) | IC₅₀ = 0.173 µM (CDK2)[6] |

| Anticancer | 2-Thio-quinazoline-urea hybrids | Anticancer (Colon, Liver) | VEGFR-2 Inhibition | IC₅₀ = 0.117 µM (VEGFR-2)[10] |

| Antibacterial | 2-(amino)-7-chloro-quinazolin-4(3H)-one | Antibacterial (MRSA) | PBP2a Inhibition | MIC₅₀ = 0.6 µM[9] |

| Anti-inflammatory | 2-(aryl)-3-(substituted)-quinazolin-4(3H)-one | Anti-inflammatory | PGE2 Reduction | > Tolmetin (reference drug)[4] |

| Antifungal | 2,3-disubstituted-quinazolin-4(3H)-one | Antifungal | Not specified | Potent vs. C. albicans[4] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of quinazolin-4(3H)-one derivatives and their biological activity is crucial for rational drug design. SAR studies have revealed key determinants of potency and selectivity.

-

Position 2: This position is critical for activity. For anticancer agents targeting kinases, a substituted aryl or heteroaryl group at C2 is often required for interaction within the enzyme's active site.[12] For antibacterial activity, specific amino groups at C2 have proven beneficial.[9]

-

Position 3: Substitutions at the N3 position can significantly influence physicochemical properties like solubility and membrane permeability, thereby affecting overall bioactivity. Small alkyl or substituted aryl groups are common.

-

Positions 6 and 7: The benzene portion of the scaffold is a key area for modification. The introduction of small, electron-withdrawing groups like halogens (e.g., chloro at C7) or electron-donating groups like methoxy (e.g., at C6 and C7) has been shown to dramatically enhance potency in both anticancer and antibacterial derivatives.[9][10] For instance, a 7-chloro substituent was found to be a key determinant for potent anti-MRSA activity.[9]

-

Position 8: Substitution at this position is less common but has been explored. The presence of a halogen atom can sometimes improve antimicrobial activity.[15]

Conclusion and Future Perspectives

The quinazolin-4(3H)-one scaffold continues to be a highly productive framework in the pursuit of novel therapeutic agents. Its synthetic tractability and ability to modulate a wide array of biological targets underscore its status as a privileged structure in medicinal chemistry. The success of quinazolinone-based kinase inhibitors in oncology has paved the way for extensive exploration into other therapeutic areas, with promising results in the development of new antibacterial and anti-inflammatory drugs.

Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can inhibit multiple targets (e.g., dual EGFR/VEGFR-2 inhibitors) to overcome drug resistance and improve therapeutic efficacy.

-

Novel Biological Targets: Expanding the application of the quinazolinone scaffold to new and emerging biological targets beyond the well-trodden path of kinases.

-

Optimization of Pharmacokinetics: Enhancing the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to improve clinical translation.

-

Green Synthesis: Continued development of environmentally benign and cost-effective synthetic methods to facilitate large-scale production.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. actascientific.com [actascientific.com]

Unlocking the Therapeutic Potential of 6-Nitroquinazolin-4(3H)-one: A Technical Guide for Drug Discovery and Development

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific, highly promising derivative: 6-nitroquinazolin-4(3H)-one. The introduction of a nitro group at the 6-position not only modulates the electronic properties of the quinazolinone core, potentially enhancing biological activity, but also serves as a versatile synthetic handle for extensive derivatization.[3][4] This dual functionality makes this compound an exceptionally attractive starting point for novel drug discovery campaigns. This whitepaper provides a comprehensive technical overview of three primary, high-potential research areas for this molecule: anticancer drug development (targeting tyrosine kinases and PARP enzymes) and antimicrobial agent discovery. For each area, we present the scientific rationale, detailed experimental workflows, and strategic considerations to guide researchers in academic and industrial settings.

Section 1: The Quinazolinone Core: A Foundation for Diverse Bioactivity

Quinazolinone and its derivatives are heterocyclic compounds that have consistently captured the interest of medicinal chemists.[5] Their inherent structural features allow for interactions with a multitude of biological targets, leading to a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[6]

The this compound variant is of particular interest. The nitro group is a potent electron-withdrawing group, which can significantly alter the molecule's interaction with target proteins. Furthermore, it is readily reducible to an amino group, opening a gateway for a plethora of subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] This guide will delineate key research trajectories to harness this potential.

Section 2: Anticancer Drug Development: A Two-Pronged Approach

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates built upon this core.[7] For this compound, we propose two high-priority research avenues targeting distinct but crucial cancer pathways.

Avenue 1: Targeting Oncogenic Tyrosine Kinases (EGFR/VEGFR-2)

Scientific Rationale: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[8][9] The quinazoline core is a proven inhibitor of the ATP-binding site of these kinases. Notably, derivatives featuring the 6-nitro substitution have demonstrated potent inhibitory activity, making this a logical and promising starting point for developing novel kinase inhibitors.[8][10]

Proposed Research Workflow: The primary goal is the design and synthesis of novel 2,3-disubstituted this compound derivatives to optimize kinase inhibition and cellular potency.

Figure 1: Workflow for Kinase Inhibitor Discovery.

Experimental Protocols:

-

Chemical Synthesis:

-

Core Synthesis of this compound: A general procedure involves heating 2-amino-5-nitrobenzoic acid (1.0 eq) in formamide (3.0 eq) at 170°C for 4 hours. Upon cooling and addition of water, the product precipitates and can be collected by filtration.[11]

-

Library Synthesis: The core can be derivatized at the N3 and C2 positions using established methods for synthesizing 2,3-disubstituted quinazolinones to generate a library of analogues for screening.[12][13]

-

-

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):

-

Utilize a commercially available fluorescence polarization (FP) or luminescence-based assay kit (e.g., ADP-Glo™).

-

Step 1: Prepare a dilution series of test compounds (e.g., 10 µM to 0.1 nM).

-

Step 2: In a 384-well plate, add recombinant human EGFR or VEGFR-2 enzyme, the appropriate kinase substrate, and ATP.

-

Step 3: Add the test compounds and incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Step 4: Add the detection reagent to stop the reaction and generate a signal.

-

Step 5: Read the plate on a suitable plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

-

Cellular Cytotoxicity Assay (MTT Assay):

-

Step 1: Seed cancer cell lines (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.[8][10]

-

Step 2: Treat cells with a serial dilution of the test compounds for 72 hours.

-

Step 3: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Step 4: Solubilize the formazan crystals with DMSO or a suitable solvent.

-

Step 5: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. Calculate IC50 values.

-

Data Presentation:

| Compound ID | R1 (at C2) | R2 (at N3) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |

| NQ-001 | H | H | Data | Data | Data | Data |

| NQ-002 | Phenyl | H | Data | Data | Data | Data |

| NQ-003 | H | Benzyl | Data | Data | Data | Data |

Avenue 2: Development of Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Scientific Rationale: PARP inhibitors exploit the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination DNA repair (e.g., those with BRCA1/2 mutations), inhibiting the PARP-mediated base excision repair pathway leads to catastrophic DNA damage and cell death.[14] The quinazolinone scaffold has been identified as a viable core for developing potent PARP-1 inhibitors.[14][15] The 6-nitro position provides a unique vector for chemical modification to optimize interactions within the PARP active site, potentially leading to novel and highly potent inhibitors.

Proposed Research Workflow: The objective is to synthesize and evaluate derivatives of this compound for their ability to inhibit PARP-1 and induce synthetic lethality in DNA repair-deficient cancer cells.

Figure 2: Mechanism of Synthetic Lethality with PARP Inhibitors.

Experimental Protocols:

-

Synthesis of 6-Amino Derivatives:

-

The 6-nitro group can be reduced to a 6-amino group, a key intermediate for further functionalization.

-

Step 1: Suspend this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Step 2: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-5 eq).[3]